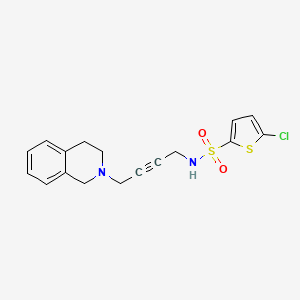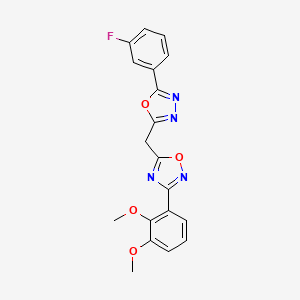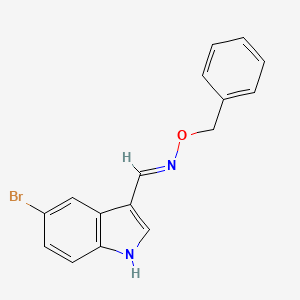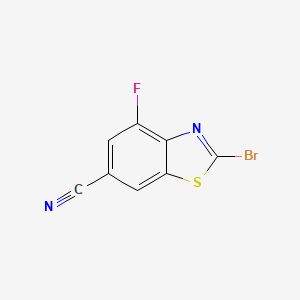![molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6](/img/structure/B2989693.png)
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is an organofluorine compound These compounds contain fluorine atoms directly bonded to carbon atoms, significantly impacting their chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide typically involves multi-step organic reactions. Here’s a possible synthetic route:
Preparation of the Tetrahydroquinoline Derivative: : Start with 1,2,3,4-tetrahydroquinoline, which is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst to yield the trifluoroacetylated intermediate.
Acetamide Formation: : The intermediate is then treated with 2,2,2-trifluoroacetic acid chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
In industrial settings, the process is optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield while ensuring the purity of the final product. Advanced techniques such as high-throughput screening for catalysts and conditions also play a crucial role.
化学反应分析
Types of Reactions
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide can undergo various reactions, including:
Substitution Reactions: : Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, particularly on carbon atoms adjacent to the trifluoromethyl groups.
Reduction Reactions: : The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Oxidation Reactions: : The compound can be oxidized to form carboxylic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: : Lithium aluminum hydride (LiAlH4)
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: : Sodium hydride (NaH) or other strong bases/nucleophiles
Major Products
The main products of these reactions depend on the conditions and reagents used but can include alcohols, carboxylic acids, and various substituted derivatives.
科学研究应用
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is investigated in various fields:
Chemistry: : Utilized as a building block for synthesizing more complex fluorinated compounds.
Biology: : Studied for its potential role in modulating biological pathways due to its unique structural features.
Medicine: : Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: : Applied in materials science for developing new materials with desired properties.
作用机制
Molecular Targets and Pathways
The compound’s mechanism of action is primarily attributed to the unique properties imparted by the trifluoromethyl groups, which influence the molecule’s overall electronegativity and lipophilicity. These features can affect molecular targets and pathways, making it a potent modulator of enzymatic activity and receptor binding.
相似化合物的比较
Comparing 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide to similar compounds reveals its uniqueness:
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide:
N-(trifluoroacetyl)-2,2,2-trifluoroacetamide: : Although similar in functional groups, its structural arrangement differs, affecting its reactivity and use.
2,2,2-Trifluoro-N-[1-(trifluoroacetyl)-4-quinolinyl]acetamide: : Variation in the position of functional groups highlights differences in chemical behavior and application potential.
Each of these similar compounds has distinct properties that make them suitable for specific applications, but the structural complexity of this compound sets it apart.
That about covers it! Anything else you want to know about this compound, or shall we explore another topic?
属性
IUPAC Name |
2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBKVKSBLSLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)

![1-(2-(3-methoxyphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2989614.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)
![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)


![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)
